Boc-D-ser(bzl)-osu

Beschreibung

BenchChem offers high-quality Boc-D-ser(bzl)-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-ser(bzl)-osu including the price, delivery time, and more detailed information at info@benchchem.com.

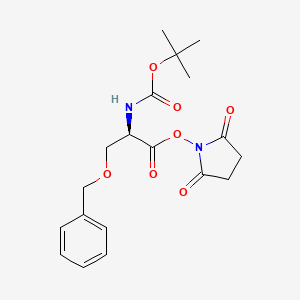

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Complexities of Peptide Synthesis

An In-depth Technical Guide: The Strategic Application of Boc-D-Ser(Bzl)-OSu in Peptide Synthesis

In the intricate field of drug development and biochemical research, the synthesis of peptides with precise sequences and stereochemistry is paramount. The process is a delicate orchestration of activation, coupling, and deprotection steps, where the potential for side reactions necessitates a robust and well-considered chemical strategy. At the heart of this strategy lies the use of amino acid derivatives equipped with carefully chosen protecting groups.

This guide provides a comprehensive technical overview of Boc-D-Ser(Bzl)-OSu , a specialized reagent designed for the efficient incorporation of D-serine into a growing peptide chain. We will dissect its molecular architecture, explore its mechanistic role within the broader context of the Boc/Bzl synthesis strategy, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to achieve their synthetic objectives with precision and efficiency.

Chapter 1: Deconstructing the Reagent: A Molecular Anatomy

The efficacy of Boc-D-Ser(Bzl)-OSu stems from the distinct and synergistic functions of its four key chemical moieties. Understanding the role of each component is fundamental to its strategic application.[1]

-

The D-Serine Core : The foundation of the molecule is D-serine, the dextrorotatory enantiomer of the amino acid serine. The incorporation of D-amino acids is a common tactic in therapeutic peptide design to enhance stability against enzymatic degradation by proteases, which typically recognize L-amino acids.

-

The Boc Group (N-α-Temporary Protection) : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2] The Boc group is an acid-labile protecting group, stable to most bases and nucleophiles, which prevents the N-terminus from participating in unwanted polymerization during the coupling step.[3] It is considered "temporary" because it can be selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for the next coupling cycle.[4][5]

-

The Benzyl (Bzl) Group (Side-Chain Permanent Protection) : The reactive hydroxyl (-OH) group on the serine side chain is protected by a benzyl (Bzl) ether.[6] The Bzl group is significantly more stable to acid than the Boc group. This differential lability is the cornerstone of the Boc/Bzl strategy.[7] The Bzl group is considered "semi-permanent" as it remains intact during the repetitive Boc deprotection cycles and is only removed during the final, harsh acidolytic cleavage step, often with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]

-

The N-hydroxysuccinimide (OSu) Ester (C-terminus Activation) : The carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester. This transforms the carboxylate into a highly reactive acylating agent.[10] The OSu moiety is an excellent leaving group, facilitating a clean and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain to form the desired amide bond.[11] This pre-activation obviates the need for in situ coupling reagents at the point of use, streamlining the synthesis process.[12]

Caption: Molecular structure of Boc-D-Ser(Bzl)-OSu with functional groups annotated.

Chapter 2: The Boc/Bzl Strategy: A Framework for Synthesis

The use of Boc-D-Ser(Bzl)-OSu is embedded within the Boc/Bzl protecting group strategy, a classical and robust method for solid-phase peptide synthesis (SPPS).[5] This approach relies on graded acid lability for selective deprotection.

The N-α-Boc group is removed with moderate acid (e.g., 25-50% TFA in dichloromethane), while the side-chain benzyl-based protecting groups and the peptide-resin linkage require a much stronger acid (e.g., HF) for cleavage.[7] This scheme is considered "quasi-orthogonal" because both types of protecting groups are removed by acid, but the significant difference in required acid strength allows for practical, selective removal.[7][13]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |

| N-α Deprotection | Moderate Acid (e.g., TFA)[14] | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, OBzl) | tert-Butyl-based (e.g., tBu, Trt, Boc) |

| Final Cleavage | Strong Acid (HF, TFMSA)[9] | Moderate Acid (TFA)[15] |

| Key Advantage | Robust, less prone to diketopiperazine formation for certain sequences. | Milder final cleavage conditions; fully orthogonal.[13] |

| Key Disadvantage | Requires use of highly corrosive and hazardous strong acids.[7] | Base-labile Fmoc group can be prematurely cleaved; aspartimide formation risk. |

Expert Insight: The choice between Boc and Fmoc chemistry is project-dependent. While Fmoc/tBu is now more common due to its milder cleavage conditions, the Boc/Bzl strategy remains invaluable for synthesizing certain complex peptides where Fmoc chemistry may be problematic. The stability of the Bzl group to TFA ensures the integrity of the serine side chain throughout the synthesis.

Chapter 3: Mechanism of Action: The Coupling Reaction

The formation of the peptide bond is a nucleophilic acyl substitution reaction. The pre-activated OSu ester of Boc-D-Ser(Bzl)-OSu serves as the electrophile. The free N-terminal amine of the peptide chain, exposed after the previous Boc-deprotection and neutralization steps, acts as the nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the terminal amine nitrogen attacks the electrophilic carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) anion departs. NHS is a weak base and a good leaving group, which drives the reaction to completion.

-

Proton Transfer: A final proton transfer, often mediated by a mild base or solvent, yields the neutral, elongated peptide and the NHS byproduct.

Caption: Mechanism of peptide bond formation using Boc-D-Ser(Bzl)-OSu.

Chapter 4: Experimental Protocols: From Theory to Practice

The following protocols are standardized methodologies. Researchers should optimize concentrations and reaction times based on the specific peptide sequence and scale.

Protocol 1: Boc-SPPS Cycle for Incorporating Boc-D-Ser(Bzl)-OSu

This protocol describes a single coupling cycle on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Ser(Bzl)-OSu

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[14]

-

Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

-

Boc Deprotection:

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.

-

Neutralization:

-

Add the Neutralization Solution and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling:

-

Dissolve Boc-D-Ser(Bzl)-OSu (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

-

-

Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (2x).

-

Cycle Completion: The resin is now ready for the next deprotection/coupling cycle.

Caption: Standard workflow for a single Boc-SPPS cycle.

Protocol 2: Final Cleavage and Deprotection (HF Method)

WARNING: This procedure involves Hydrogen Fluoride (HF), a highly toxic and corrosive acid. It must be performed by trained personnel in a specialized, dedicated apparatus.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger: Anisole (10% v/v)

-

Cold diethyl ether

Methodology:

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add anisole as a scavenger to trap reactive cations generated during cleavage.

-

HF Cleavage: Cool the vessel to 0°C. Carefully distill anhydrous HF into the vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours. This single step cleaves the peptide from the resin and removes the Bzl side-chain protecting group simultaneously.[9]

-

HF Removal: Remove the HF by vacuum evaporation.

-

Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Purification: Collect the crude peptide by filtration, dissolve it in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA), and purify using reverse-phase HPLC.

Chapter 5: Troubleshooting and Expert Insights

-

Issue: Incomplete Coupling.

-

Cause: Steric hindrance, peptide aggregation.

-

Solution: Increase the coupling time or temperature (up to 40°C). Consider using a more polar solvent like N-methylpyrrolidone (NMP) to disrupt aggregation. A double coupling (repeating the coupling step with fresh reagent) may be necessary.

-

-

Issue: Side-Chain Alkylation during Deprotection.

-

Cause: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like Tryptophan or Methionine.[7]

-

Solution: Always include scavengers in the TFA deprotection solution when these residues are present. Dithiothreitol (DTT) or dithioethane (DTE) (0.5%) are effective.[7]

-

-

Issue: Racemization.

-

Cause: While pre-activated OSu esters generally exhibit low racemization risk, the presence of excess base during coupling can increase it.

-

Solution: Ensure thorough washing after the neutralization step to remove all excess DIPEA before adding the Boc-D-Ser(Bzl)-OSu solution.

-

Conclusion

Boc-D-Ser(Bzl)-OSu is a highly effective and strategically designed building block for peptide synthesis. Its combination of a stereochemically defined D-amino acid core, an acid-labile temporary N-terminal protectant, a robust semi-permanent side-chain protectant, and a pre-activated C-terminus makes it a reliable choice for researchers utilizing the classical Boc/Bzl synthesis strategy. By understanding the chemical principles governing each functional group, scientists can confidently incorporate D-serine into complex peptide structures, advancing the frontiers of drug discovery and biochemical engineering.

References

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

AAPPTec. Boc-D-Ser(Bzl)-OH [47173-80-8]. [Link]

-

AAPPTec. Boc-D-Ser(Bzl)-OH Technical Information. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

-

AAPPTec. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

Reddit r/Chempros. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

ResearchGate. (2018). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. [Link]

-

McLuckey, S. A., & O’Hair, R. A. J. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. [Link]

-

Pähler, A., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. N-Hydroxysuccinimide - Enamine [enamine.net]

- 11. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. biosynth.com [biosynth.com]

- 14. chempep.com [chempep.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to Boc-D-Ser(Bzl)-OSu: Properties, Structure, and Application in Peptide Synthesis

Abstract: This technical guide provides a comprehensive examination of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-serine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Ser(Bzl)-OSu. This reagent is a cornerstone for the incorporation of D-serine residues in peptide synthesis, particularly within the Boc/Bzl protection strategy. We will dissect its molecular architecture, detailing the specific roles of the Boc, Bzl, and OSu functional groups. The guide elucidates the compound's physicochemical properties, provides field-proven experimental protocols, and explains the strategic rationale for its use in the synthesis of complex peptides for research and drug development.

Chemical Identity and Physicochemical Properties

Boc-D-Ser(Bzl)-OSu is a white to off-white crystalline powder that serves as an activated building block for peptide synthesis.[1] Its stability and reactivity are carefully balanced by its unique structural components. Proper storage at refrigerated temperatures (0-8 °C) is crucial to prevent hydrolysis of the active ester and ensure its coupling efficiency.[1]

The key physicochemical data for this compound are summarized below for quick reference by laboratory professionals.

| Property | Value | Reference |

| CAS Number | 13650-73-2 | [1] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 106 - 109 °C | [1] |

| Optical Rotation | [α]²⁵_D_ = +6.5 ± 2.5° (c=0.5 in dioxane) | [1] |

| Purity | Typically ≥98% (TLC) | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

Molecular Structure and Functional Analysis

The efficacy of Boc-D-Ser(Bzl)-OSu in peptide synthesis stems directly from its trifunctional chemical architecture. Each component has a distinct and critical role, enabling the specific, controlled elongation of a peptide chain.

-

The D-Serine Core: The central component is the non-proteinogenic D-enantiomer of serine. The incorporation of D-amino acids is a common strategy in medicinal chemistry to enhance the stability of peptide-based drugs against enzymatic degradation by proteases, which typically recognize only L-amino acids.[2]

-

The N-α-Boc Protecting Group: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of the classical Merrifield solid-phase peptide synthesis (SPPS) strategy.[3] Its key feature is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily and cleanly removed by moderate acids, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This orthogonal stability allows for the selective deprotection of the N-terminus to permit peptide chain elongation without disturbing other protecting groups.

-

The O-Benzyl Side-Chain Protecting Group: The hydroxyl group on the serine side chain is protected by a benzyl (Bzl) ether. This is critical to prevent the side chain from engaging in unwanted reactions, such as O-acylation, during the activation and coupling steps. The benzyl group is stable to the repetitive TFA treatments used to remove the Boc group.[3] It is considered a "semi-permanent" protecting group, as it is cleaved under harsher conditions, typically strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[4][5] Alternatively, it can be removed via catalytic hydrogenolysis (e.g., H₂/Pd), a milder method often used in solution-phase synthesis.[5][6]

-

The C-Terminal N-hydroxysuccinimide (OSu) Ester: The carboxylic acid is pre-activated as an N-hydroxysuccinimide (NHS) ester. This transforms the carboxyl group into a highly reactive electrophile, primed for efficient reaction with the nucleophilic N-terminal amine of a growing peptide chain.[7] This coupling reaction is highly efficient and forms a stable amide (peptide) bond, releasing the non-interfering N-hydroxysuccinimide as a byproduct.[8][9] The use of active esters like OSu is a well-established method to achieve high yields and minimize side reactions during peptide coupling.[7]

The Strategic Role in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

While Fmoc/tBu chemistry has become more prevalent, the Boc/Bzl strategy remains indispensable for certain applications. Its primary advantage lies in the synthesis of difficult sequences, particularly those rich in hydrophobic residues, which are prone to aggregation.[4] After the TFA-mediated removal of the Boc group, the newly exposed N-terminal ammonium salt is protonated. This positive charge helps to disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide chains and increasing the accessibility for the incoming activated amino acid.[4]

The workflow below illustrates a single coupling cycle within the Boc-SPPS framework using Boc-D-Ser(Bzl)-OSu.

Experimental Protocols & Methodologies

The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of the Precursor, Boc-D-Ser(Bzl)-OH

This protocol describes the benzylation of the side-chain hydroxyl group of Boc-D-serine, a necessary precursor to the final activated compound.

-

Preparation: To a cooled (0 °C) dispersion of sodium hydride (NaH, 60% in mineral oil, 2.1 equivalents) in anhydrous dimethylformamide (DMF), slowly add a solution of N-Boc-D-serine (1.0 equivalent) in anhydrous DMF.

-

Activation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.

-

Scientist's Note: The generated alkoxide attacks the benzyl bromide in a classic Williamson ether synthesis (Sₙ2 reaction) to form the benzyl ether.[11] The carboxylate will also be benzylated, but this ester is readily saponified in the workup.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified, often involving saponification of the benzyl ester followed by re-acidification and crystallization or chromatography to yield the pure Boc-D-Ser(Bzl)-OH.[10]

Protocol 4.2: Activation to Boc-D-Ser(Bzl)-OSu

This protocol details the conversion of the carboxylic acid into the amine-reactive N-hydroxysuccinimide ester.

-

Dissolution: Dissolve Boc-D-Ser(Bzl)-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in a suitable anhydrous solvent such as THF or DCM.

-

Coupling Agent Addition: Cool the solution to 0 °C and add a solution of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC, 1.1 equivalents).

-

Scientist's Note: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This is rapidly attacked by NHS to form the more stable active ester. DIC is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct (diisopropylurea) is more soluble in common organic solvents, simplifying purification.[13]

-

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Purification: Filter off the urea byproduct. Concentrate the filtrate and purify the resulting solid, typically by recrystallization from a solvent system like isopropanol, to yield pure Boc-D-Ser(Bzl)-OSu.

Protocol 4.3: Standard Peptide Coupling Reaction in SPPS

This protocol outlines the use of the activated reagent to elongate a peptide chain on a solid support.

-

Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes.

-

Coupling Solution: In a separate vessel, dissolve Boc-D-Ser(Bzl)-OSu (3-5 equivalents based on resin loading) in a minimal amount of DMF.

-

Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Scientist's Note: The pre-activated nature of the OSu ester means no additional coupling reagents are needed at this stage, leading to a cleaner reaction. The excess of the amino acid derivative drives the reaction to completion.

-

-

Monitoring: Monitor the reaction for the disappearance of the free amine using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates the reaction is complete.

-

Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by DCM and IPA to remove excess reagents and the NHS byproduct. The resin is now ready for the next deprotection cycle.[14]

Concluding Remarks

Boc-D-Ser(Bzl)-OSu is a highly specialized and valuable reagent for the synthesis of custom peptides. Its structure is expertly designed to provide orthogonal protection of the alpha-amino and side-chain functional groups while presenting a pre-activated carboxyl terminus for efficient and clean peptide bond formation. An understanding of its chemical properties and the strategic rationale behind the Boc/Bzl synthesis workflow empowers researchers to tackle the synthesis of challenging peptide sequences, paving the way for new frontiers in drug discovery and biochemical research.

References

-

PubChem. (n.d.). (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ACS Publications. (2025). Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.

-

PubMed. (n.d.). Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. bachem.com [bachem.com]

- 8. reddit.com [reddit.com]

- 9. Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-D-Ser(Bzl)-OH | 47173-80-8 [chemicalbook.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl Side Chain Protection in SPPS

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, biologically active peptides. This technical guide provides an in-depth exploration of the pivotal role of benzyl-based protecting groups for side-chain protection, particularly within the context of the renowned Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, presents comparative data, and visualizes the logical workflows inherent to this foundational strategy.

The Imperative of Side Chain Protection in SPPS

The combination of the tert-Butoxycarbonyl (Boc) group for the temporary protection of the α-amino group, and benzyl-based groups for the "permanent" protection of side chains, forms the basis of the Boc/Bzl strategy in SPPS, a methodology pioneered by the Nobel laureate R.B. Merrifield.[4][5][6]

The Chemistry of Benzyl Protecting Groups

Benzyl-based protecting groups are a class of "permanent" protecting groups that are removed by strong acids at the final cleavage step.[7] They are a cornerstone of the Boc/Bzl strategy due to their stability to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group.

The "Quasi-Orthogonal" Nature of the Boc/Bzl Strategy

In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[3][4] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit of vastly different strengths.[3][4] The Nα-Boc group is highly labile to moderate acids like trifluoroacetic acid (TFA) (typically 25-50% in dichloromethane, DCM), while benzyl groups require much stronger acids, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for efficient cleavage.[4][7] This significant difference in lability is the linchpin of the strategy, permitting the selective removal of the Boc group at each synthesis cycle without premature deprotection of the side chains.

Common Benzyl Protecting Groups and Their Applications

The choice of the specific benzyl-based protecting group is dictated by the functional group on the amino acid side chain it is intended to protect.

| Amino Acid | Side Chain Functional Group | Benzyl Protecting Group | Structure of Protected Side Chain |

| Serine (Ser), Threonine (Thr) | Hydroxyl (-OH) | Benzyl (Bzl) | -CH₂-O-CH₂-Ph |

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | Benzyl (Bzl) ester | -CH₂-COO-CH₂-Ph |

| Lysine (Lys) | Amine (-NH₂) | Benzyloxycarbonyl (Z or Cbz) | -CH₂-NH-CO-O-CH₂-Ph |

| Lysine (Lys) | Amine (-NH₂) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | -CH₂-NH-CO-O-CH₂(2-Cl)-Ph |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-C₆H₄-O-CH₂(2,6-Cl₂)-Ph |

| Cysteine (Cys) | Thiol (-SH) | Benzyl (Bzl) | -CH₂-S-CH₂-Ph |

| Histidine (His) | Imidazole | Benzyloxymethyl (Bom) | Imidazole-N-CH₂-O-CH₂-Ph |

Note: The structures shown are simplified representations of the protected side chains.

The electron-withdrawing chloro substituents on the Z group for lysine and the benzyl group for tyrosine decrease the electron density of the benzyl ring, making the protecting group more stable to acid. This increased stability helps to prevent premature deprotection during the repetitive TFA treatments for Boc removal, which is particularly important for longer peptide sequences.[1]

The Mechanism of Acid-Catalyzed Benzyl Group Deprotection

The removal of benzyl protecting groups is an acid-catalyzed process that generates a stable benzyl carbocation as a key intermediate. The exact mechanism, SN1 or SN2, is influenced by the nature of the protecting group and the strength of the acid.[8][9][10]

Deprotection of Benzyl Ethers and Esters (SN1 Pathway)

Under the strongly acidic conditions of HF, TFMSA, or "hard" TFA cocktails, the deprotection of benzyl ethers (e.g., Ser(Bzl)) and benzyl esters (e.g., Asp(OBzl)) predominantly follows an SN1-type mechanism.

Caption: SN1 deprotection of a benzyl ether.

-

Protonation: The ether oxygen is protonated by the strong acid, converting the hydroxyl group into a good leaving group (an alcohol).

-

Carbocation Formation: The C-O bond cleaves heterolytically in the rate-determining step to release the deprotected side chain and a resonance-stabilized benzyl carbocation.

-

Carbocation Trapping: The highly electrophilic benzyl carbocation is then trapped by a nucleophilic scavenger present in the cleavage cocktail to prevent it from reacting with sensitive residues in the peptide.[11]

Deprotection of Benzyloxycarbonyl (Z) Group

The cleavage of the benzyloxycarbonyl (Z) group from lysine also proceeds via a similar mechanism, involving the formation of the benzyl carbocation.

Caption: Deprotection mechanism of the Z-group.

Experimental Protocols and Methodologies

The successful application of the Boc/Bzl strategy hinges on meticulously executed experimental procedures.

Workflow for Boc-SPPS using Benzyl Side Chain Protection

Caption: General workflow of Boc/Bzl SPPS.

Detailed Protocol: Coupling of a Boc-Amino Acid with Benzyl Side-Chain Protection

Objective: To couple the next Boc-protected amino acid with a benzyl-protected side chain to the growing peptide chain on the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-AA(Bzl)-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents) or HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test reagents

Procedure:

-

Pre-activation: In a separate vessel, dissolve the Boc-AA(Bzl)-OH and HBTU/HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling step.

-

Washing: Once the coupling is complete, thoroughly wash the peptide-resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

Detailed Protocol: Final Cleavage and Deprotection with HF

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.[12]

Objective: To simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Scavenger mixture (e.g., p-cresol, anisole)

-

Anhydrous liquid hydrogen fluoride (HF)

-

Specialized HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Preparation: Place the thoroughly dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel. Add the appropriate scavenger (e.g., 1 mL of p-cresol per gram of resin).

-

Cooling: Cool the reaction vessel in a dry ice/acetone bath.

-

HF Distillation: Carefully distill the required amount of liquid HF (typically 10 mL per gram of resin) into the reaction vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.

-

Peptide Precipitation: Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide.

-

Isolation: Isolate the crude peptide by filtration or centrifugation.

-

Purification: The crude peptide is then dissolved in a suitable aqueous buffer and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Critical Role of Scavengers in Benzyl Group Deprotection

The generation of benzyl carbocations during acid cleavage is a double-edged sword. While necessary for deprotection, these electrophilic species can react with nucleophilic side chains of certain amino acids, leading to irreversible modifications.[11] The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

Common Side Reactions:

-

Alkylation of Tryptophan: The indole ring of Trp can be alkylated by benzyl cations.

-

Oxidation of Methionine: The thioether in Met can be oxidized to methionine sulfoxide.

-

Alkylation of Cysteine: The free thiol of Cys can be alkylated.

To mitigate these side reactions, a "cleavage cocktail" containing the strong acid and a mixture of scavengers is used.[11][13]

| Scavenger | Target Carbocation/Side Reaction | Typical Concentration | Notes |

| Anisole | Benzyl and t-butyl cations | 5-10% | Prevents alkylation of Trp.[14] |

| p-Cresol | Benzyl and t-butyl cations | 5-10% | Similar to anisole, scavenges carbocations. |

| Thioanisole | Benzyl cations, prevents Met oxidation | 5% | Efficient scavenger for Bzl groups, but can alkylate Trp if used improperly.[13] |

| 1,2-Ethanedithiol (EDT) | t-butyl cations, reduces Met sulfoxide | 2.5-5% | Effective scavenger for t-butyl cations.[11][15] |

| Water | t-butyl cations | 2.5-5% | Acts as a scavenger for t-butyl cations.[13] |

| Triisopropylsilane (TIS) | Trityl and t-butyl cations | 2-5% | A reducing scavenger that effectively quenches carbocations.[13] |

Recommended Cleavage Cocktails

The composition of the cleavage cocktail must be tailored to the peptide sequence.

| Cocktail Name | Composition (v/v) | Application Notes |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[15] |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Particularly effective for peptides containing multiple Arginine residues protected with sulfonyl groups (e.g., Tos).[13][15] |

| "Hard" Cleavage (HF Alternative) | TFA/TIS/Water (95:2.5:2.5) | A common, less hazardous alternative to HF for many peptides, especially when Arg(Pbf) and Trp(Boc) are used. |

| HF Cleavage | HF/p-cresol (90:10) | The "gold standard" for the Boc/Bzl strategy, providing efficient cleavage of even the most stable benzyl protecting groups.[14] |

Conclusion: The Enduring Legacy of Benzyl Protection

The Boc/Bzl strategy, with its reliance on benzyl-based side-chain protection, represents a foundational and field-proven approach to solid-phase peptide synthesis. While the advent of Fmoc chemistry has provided a milder, orthogonal alternative, the Boc/Bzl methodology remains indispensable for the synthesis of long or "difficult" peptides, and for the production of peptide thioesters for native chemical ligation.[12] A thorough understanding of the underlying chemistry of benzyl protecting groups, the mechanisms of their cleavage, and the strategic use of scavengers is essential for any researcher aiming to master the art and science of peptide synthesis. This guide provides the core knowledge and practical protocols to confidently employ this powerful and enduring strategy in the pursuit of novel therapeutics and research tools.

References

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1556-1563.

- Guillier, F., Orain, D., & Bradley, M. (2000). Protecting Groups in Solid-Phase Organic Synthesis. Chemical Reviews, 100(6), 2091-2158.

- Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184.

- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Chem Help ASAP. (2018, December 31). ether cleavage with strong acids [Video]. YouTube.

-

Chem-Station. (2014, February 2). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]

- Urban, M., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group.

- Ramkisson, S. (2018).

- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.

- LibreTexts Chemistry. (2015, July 19). 26.7: Merrifield Solid-Phase Peptide Synthesis.

- Stack Exchange. (2014, January 23). In cleaving ethers with both SN1 and SN2 mechanisms possible, which occurs first?. Chemistry Stack Exchange.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.

- Otvos, B., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters, 22(5), 375-380.

- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.

- The Organic Chemistry Tutor. (2025, October 28). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple [Video]. YouTube.

- Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. peptide.com [peptide.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Navigating the Solubility Landscape of Boc-D-Ser(Bzl)-OSu: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Boc-D-Ser(Bzl)-OSu in Common Organic Solvents.

Introduction: The Critical Role of Solubility in Peptide Synthesis

Nα-tert-Butyloxycarbonyl-O-benzyl-D-serine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Ser(Bzl)-OSu, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its utility in the precise incorporation of D-serine residues into peptide chains is invaluable for the development of novel therapeutics and research tools. However, the successful application of this reagent is fundamentally dependent on its solubility in the organic solvents used throughout the synthesis process. Inadequate dissolution can lead to incomplete reactions, reduced yields, and challenging purifications, ultimately compromising the integrity of the final peptide.

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Ser(Bzl)-OSu. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and explore practical, experimentally-derived insights into its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed protocols for the accurate determination of its solubility, empowering researchers to optimize their synthetic workflows and ensure the reliability of their results.

Understanding the Molecular Basis of Boc-D-Ser(Bzl)-OSu Solubility

The solubility of Boc-D-Ser(Bzl)-OSu is governed by the interplay of its constituent functional groups: the bulky, nonpolar tert-butyloxycarbonyl (Boc) group, the polar benzyl ether, and the highly polar N-hydroxysuccinimide (NHS) ester.

-

The Boc Group: This protecting group significantly contributes to the molecule's nonpolar character, enhancing its solubility in less polar organic solvents.[] The tert-butyl group's steric hindrance also plays a role in disrupting crystal lattice formation, which can positively influence solubility.

-

The Benzyl Ether: The benzyl group (Bzl) on the serine side chain adds a significant hydrophobic component to the molecule. This aromatic moiety favors interactions with aromatic and other nonpolar solvents.

-

The N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly polar and reactive functional group. Its presence increases the molecule's affinity for polar aprotic solvents. However, it is also susceptible to hydrolysis, a critical consideration when selecting solvents and handling the compound.[]

The general principle of "like dissolves like" provides a foundational understanding: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3] Boc-D-Ser(Bzl)-OSu, with its blend of polar and nonpolar functionalities, is expected to exhibit good solubility in polar aprotic solvents that can effectively solvate both the nonpolar protecting groups and the polar active ester.

Expected and Observed Solubility in Common Organic Solvents

While specific quantitative solubility data for Boc-D-Ser(Bzl)-OSu is not extensively published, we can infer its likely behavior from the known properties of its precursor, Boc-D-Ser(Bzl)-OH, and structurally related compounds. The precursor, Boc-D-Ser(Bzl)-OH, is known to be soluble in methanol and ethanol and is described as "clearly soluble" in dimethylformamide (DMF) at a concentration of 0.5 M (1 mmole in 2 ml).[4] The conversion of the carboxylic acid to the NHS ester generally increases polarity, which will influence its solubility profile.

Based on these considerations, the following table summarizes the expected solubility of Boc-D-Ser(Bzl)-OSu in a range of common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale & Practical Insights |

| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent capable of solvating both the polar NHS ester and the nonpolar protecting groups. It is a common and effective solvent for peptide synthesis reagents.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, NMP is an excellent solvent for protected amino acids and is often used in SPPS. Its strong solvating power is expected to readily dissolve Boc-D-Ser(Bzl)-OSu. |

| Dichloromethane (DCM) | Nonpolar | Moderate to High | The nonpolar character of DCM should effectively solvate the Boc and benzyl groups. While less polar than DMF, it is often used in peptide synthesis and should provide reasonable solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | A polar aprotic solvent that should offer moderate solubility. Its polarity is lower than DMF, which may limit its capacity for highly concentrated solutions. |

| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Moderate to Low | THF is a less polar ether-based solvent. It may provide some solubility, but is less likely to be as effective as more polar aprotic solvents. |

| Ethyl Acetate (EtOAc) | Polar Aprotic (moderate polarity) | Moderate to Low | As a moderately polar solvent, ethyl acetate may offer some solubility, but its solvating power for the highly polar NHS ester might be limited. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate (with caution) | While the precursor is soluble in alcohols, these protic solvents can react with the NHS ester, leading to esterolysis.[4] Therefore, while dissolution may occur, the stability of the compound in these solvents is a significant concern. Use should be limited to situations where immediate use follows dissolution. |

| Hexanes / Heptane | Nonpolar | Low | These nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar NHS ester and are therefore poor solvents for this compound. |

Experimental Protocol for Quantitative Solubility Determination

Given the moisture sensitivity of the NHS ester, a carefully designed experimental protocol is essential for obtaining accurate and reproducible solubility data. The following procedure is a robust method for determining the quantitative solubility of Boc-D-Ser(Bzl)-OSu.

Materials and Equipment:

-

Boc-D-Ser(Bzl)-OSu (high purity)

-

Anhydrous organic solvents (various)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

-

Inert gas (e.g., argon or nitrogen)

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of Boc-D-Ser(Bzl)-OSu.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Under an inert atmosphere (e.g., in a glovebox or using a gentle stream of argon), accurately weigh an excess amount of Boc-D-Ser(Bzl)-OSu into a series of clean, dry glass vials. The excess is crucial to ensure a saturated solution is formed. b. Using a calibrated pipette, add a precise volume of the desired anhydrous organic solvent to each vial. c. Tightly seal the vials to prevent solvent evaporation and moisture ingress.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C). b. Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached equilibrium.[6]

-

Separation of Undissolved Solid: a. After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid. b. Carefully withdraw a portion of the supernatant using a clean, dry syringe. c. Immediately filter the supernatant through a 0.2 µm solvent-compatible syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of the solubility.

-

Quantitative Analysis: a. Prepare a series of accurate dilutions of the clear, saturated filtrate with the same anhydrous solvent. b. Analyze the diluted samples using a validated HPLC or UPLC method. A reverse-phase C18 column is typically suitable, with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). Detection is usually performed by UV absorbance at a wavelength where the compound has a strong chromophore (e.g., around 214 nm and 254 nm). c. Prepare a calibration curve using accurately weighed standards of Boc-D-Ser(Bzl)-OSu of known concentrations. d. Determine the concentration of the saturated solution by comparing the analytical results of the diluted samples to the calibration curve.

-

Calculation of Solubility: a. Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration of the saturated solution determined in the previous step. b. It is recommended to perform the entire experiment in triplicate to ensure the reproducibility of the results.[6]

Causality Behind Experimental Choices

-

Use of Anhydrous Solvents and Inert Atmosphere: The NHS ester is highly susceptible to hydrolysis. Any moisture present in the solvent or atmosphere can lead to the degradation of the active ester to the less soluble carboxylic acid, which would give erroneously low solubility readings for the active ester.

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.[6]

-

Centrifugation and Filtration: These steps are crucial for the complete removal of any undissolved solid particles from the saturated solution. Failure to do so is a common source of error, leading to an overestimation of solubility.

-

HPLC/UPLC Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the dissolved solute, even at low concentrations. It also allows for the separation of the target compound from any potential degradation products.

Conclusion: Empowering Rational Solvent Selection

A thorough understanding of the solubility of Boc-D-Ser(Bzl)-OSu is paramount for its effective use in peptide synthesis. While a definitive, universal solubility value is elusive due to its dependence on solvent purity, temperature, and other experimental conditions, this guide provides a strong theoretical and practical framework for researchers. By understanding the molecular determinants of its solubility and employing robust experimental methods for its quantification, scientists can make informed decisions on solvent selection, optimize reaction conditions, and ultimately enhance the efficiency and success of their peptide synthesis endeavors.

References

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

Owens, D. R. (2010). Functional Groups In Organic Chemistry. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Ingredients Network. N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Regulations.gov. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

National Institutes of Health. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. [Link]

-

World Health Organization. (2018). Annex 4. [Link]

-

Science.gov. factors affecting solubility: Topics by Science.gov. [Link]

-

ResearchGate. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

-

National Institutes of Health. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]

Sources

An In-depth Technical Guide to the Storage and Handling of Boc-D-Ser(Bzl)-OSu

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage and handling of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-serine N-hydroxysuccinimide ester, hereafter referred to as Boc-D-Ser(Bzl)-OSu. Adherence to these protocols is critical for preserving the compound's high reactivity, ensuring experimental reproducibility, and maximizing its utility in peptide synthesis and bioconjugation.

Core Principles: Understanding the Inherent Instability

Boc-D-Ser(Bzl)-OSu is a sophisticated amino acid derivative designed for the efficient formation of amide bonds. Its utility is derived from the strategic combination of three key chemical moieties:

-

The Boc Group: An acid-labile protecting group for the α-amine.

-

The Benzyl (Bzl) Ether: A stable protecting group for the serine hydroxyl side chain, removable under specific conditions like hydrogenolysis.[1][2]

-

The N-hydroxysuccinimide (OSu) Ester: A highly reactive group that facilitates coupling with primary amines.

The power of this reagent lies in the reactivity of the OSu ester, which is also its primary vulnerability. The central challenge in handling Boc-D-Ser(Bzl)-OSu is preventing the premature degradation of this active ester. The dominant degradation pathway is hydrolysis, a reaction with water that cleaves the ester bond to yield an inactive carboxylic acid and N-hydroxysuccinimide (NHS).[3][4][5] This reaction directly competes with the desired aminolysis (reaction with an amine), as illustrated below.

Caption: Competing reaction pathways for Boc-D-Ser(Bzl)-OSu.

While primary amines are stronger nucleophiles, the high molar concentration of water in aqueous buffers or atmospheric moisture makes hydrolysis a significant and persistent threat.[3] Therefore, all storage and handling protocols are designed around one central principle: the meticulous exclusion of moisture.

Long-Term Storage: Preserving Maximum Reactivity

For long-term storage, Boc-D-Ser(Bzl)-OSu should be maintained as a solid powder. The goal is to minimize molecular mobility and eliminate environmental factors that promote hydrolysis.

Causality Behind the Protocol: The rate of hydrolysis, like most chemical reactions, is dependent on temperature and the presence of reactants (water). By significantly lowering the temperature, we reduce the kinetic energy of the molecules, drastically slowing the rate of degradation.[3] By ensuring a dry, inert atmosphere, we remove the key reactant required for hydrolysis.

| Parameter | Recommendation | Scientific Rationale | Supporting Sources |

| Physical State | Solid Powder | Maximizes stability by reducing molecular mobility. | [5] |

| Temperature | -20°C or -80°C | Reduces the kinetic rate of hydrolysis, the primary degradation pathway. | [3][6] |

| Atmosphere | Store under desiccation and/or in an inert gas (Argon or Nitrogen). | Removes atmospheric moisture, a key reactant in the hydrolysis of the NHS ester. | [3][6] |

| Container | Tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can degrade complex organic molecules. |

Note: While some supplier data for the L-isomer suggests storage at 0-8°C, this should be considered the absolute minimum requirement for short-term shipping.[7][8] For long-term preservation of reactivity, storage at -20°C or colder is strongly advised as best practice.[3][6]

Handling and Use: A Workflow for Success

The transition from long-term storage to active use is the point of highest risk for reagent degradation. Condensation is the primary enemy. The following workflow is a self-validating system designed to prevent moisture contamination at every step.

Caption: Step-by-step workflow for handling moisture-sensitive NHS esters.

Step-by-Step Methodology:

-

Equilibration (The Most Critical Step): Before opening any vial that has been stored at low temperatures, it is imperative to allow the container to equilibrate to room temperature completely.[3][6][9] Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, leading to rapid hydrolysis. This process can take 30-60 minutes.

-

Controlled Environment: Whenever possible, handle the solid reagent in a controlled environment, such as a glove box with a dry atmosphere or on a benchtop under a gentle stream of dry argon or nitrogen.

-

Reconstitution and Aliquoting:

-

For creating stock solutions, use only high-quality, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][6]

-

Best Practice: It is highly recommended to aliquot the stock solution into single-use volumes in separate, tightly sealed vials.[6] This practice avoids repeated warming and cooling of the bulk supply and prevents the contamination of the entire stock from a single handling error.

-

Solutions in anhydrous DMF can be stored at -20°C; DMF has the advantage of not freezing at this temperature, thus avoiding damage from freeze-thaw cycles.[6]

-

-

Post-Handling Procedure: Before resealing the main container of the solid reagent, purge the headspace with a dry, inert gas.[9] This displaces any ambient air that entered during handling. Seal the container tightly using the original cap with its liner intact.

-

Aqueous Reactions: Solutions of Boc-D-Ser(Bzl)-OSu in aqueous buffers are highly unstable and should be prepared immediately before use and never stored.[3] The rate of hydrolysis increases significantly at pH values above 8.5.

Safety and Disposal

-

Personal Protective Equipment (PPE): Always handle the compound in accordance with good industrial hygiene and safety practices. This includes wearing chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling the powder, a dust mask or respirator (such as a type N95) is recommended to avoid inhalation.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10] More critically, avoid contact with water, alcohols, and primary or secondary amines outside of the intended reaction, as these will lead to degradation or unintended reactions.

-

Stability: The compound is stable under recommended storage conditions. Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations for chemical waste.

By understanding the chemical causality behind its instability and adopting a meticulous, moisture-aware handling workflow, researchers can ensure the continued high performance of Boc-D-Ser(Bzl)-OSu in their synthetic endeavors.

References

-

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Journal of Organic Chemistry. [Link]

-

Alcohol Protecting Groups. Michigan State University. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

N-Hydroxysuccinimide active ester. Shiono Chemical. [Link]

-

Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]

-

Boc-D-Ser(Bzl)-OH. Aapptec Peptides. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Hydroxysuccinimide active ester [schem.jp]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Strategic Application of Boc-Protected Amino Acids in Drug Discovery

Introduction: The Imperative for Controlled Synthesis in Drug Discovery

In the intricate process of drug discovery, the ability to construct complex molecular architectures with precision is paramount. The journey from a promising lead compound to a viable drug candidate often involves multi-step chemical syntheses where the reactivity of various functional groups must be meticulously managed.[1][2][3][4] Amino groups, being highly nucleophilic, present a significant challenge as they can lead to a cascade of unwanted side reactions, such as premature condensation or acylation, thereby compromising synthesis efficiency and product purity.[1][2] This is where the concept of "protecting groups" becomes a cornerstone of modern medicinal chemistry.[4][][6]

This technical guide offers an in-depth exploration of one of the most robust and versatile amino-protecting groups: the tert-butoxycarbonyl (Boc) group.[4][7] Its strategic application has been pivotal in advancing drug development, particularly in the synthesis of peptides, peptidomimetics, and complex small molecules.[1][4][8] We will delve into the fundamental chemistry of the Boc group, its practical applications in various synthetic strategies, and provide field-proven protocols to empower researchers in their quest for novel therapeutics.

The Chemistry of the Boc Group: A Tale of Stability and Selective Lability

The efficacy of the Boc group stems from a finely tuned balance: it remains stable under a wide array of reaction conditions, including basic and nucleophilic environments, yet can be readily and selectively removed under mild acidic conditions.[4] This "orthogonality" is the key to its utility, allowing chemists to unmask the amino group at the desired stage of a synthetic sequence without disturbing other sensitive functionalities within the molecule.[4][]

Boc Protection: Shielding the Amine

The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward and high-yielding reaction. It is typically achieved by treating the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[6][10]

The mechanism involves the deprotonation of the amino group by a base, which enhances its nucleophilicity. The resulting anion then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The tetrahedral intermediate formed subsequently collapses, yielding the N-Boc protected amino acid, with carbon dioxide and tert-butanol as byproducts, driving the reaction to completion.[4]

Boc Deprotection: The Acid-Labile Trigger

The removal of the Boc group is the critical step that liberates the amine for subsequent reactions. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6][11][12] The mechanism proceeds through the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[6]

It is the formation of the reactive tert-butyl cation that necessitates a key experimental consideration: the use of "scavengers."[13] These are nucleophilic species added to the deprotection cocktail to trap the carbocation and prevent it from reacting with sensitive amino acid side chains, such as those of Tryptophan, Methionine, or Cysteine, which would otherwise lead to unwanted byproducts.[13][14]

Core Application I: Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[4][14] SPPS dramatically simplifies the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[][15][16]

The core principle of Boc-based SPPS lies in the differential acid lability of the temporary Nα-Boc group and the more permanent, benzyl-based side-chain protecting groups.[6][11] The Nα-Boc group is removed at each cycle with a moderate acid like TFA, while the side-chain protecting groups and the peptide-resin linkage are cleaved only at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][16][17]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The key steps are deprotection, neutralization, and coupling.[11]

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Field-Proven Protocol: Manual Boc-SPPS

This protocol outlines the essential steps for a single coupling cycle in a manual Boc-SPPS synthesis.

Materials & Reagents:

| Reagent | Typical Concentration/Amount | Purpose |

|---|---|---|

| Boc-protected Amino Acid | 2-4 equivalents | Building block |

| Coupling Reagent (e.g., HBTU) | 2-4 equivalents | Activates carboxyl group |

| Base (e.g., DIEA) | 4-6 equivalents | Facilitates coupling |

| Deprotection Solution | 50% TFA in DCM | Removes Nα-Boc group |

| Neutralization Solution | 5-10% DIEA in DCM | Frees the N-terminal amine |

| Solvents (DCM, DMF, IPA) | As needed | Resin swelling and washing |

| Resin (e.g., Merrifield, MBHA) | --- | Solid support |

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the appropriate amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. This is crucial for ensuring that reactive sites within the resin beads are accessible.[11][16]

-

Drain the solvent by filtration.[11]

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[11][14]

-

Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM solution.[14]

-

Continue agitation for an additional 15-25 minutes to ensure complete removal of the Boc group.[11][14]

-

Filter and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[11][14]

-

-

Neutralization:

-

The deprotection step leaves the newly freed N-terminal amine as a trifluoroacetate salt, which is unreactive in the subsequent coupling step.[15]

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes. Repeat this step to ensure complete neutralization.[11]

-

Wash the resin with DCM to remove excess base and byproducts.[11]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[11]

-

Add this activation solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[11]

-

Agitate the mixture at room temperature for 1-2 hours.[11]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.[11]

-

After coupling, wash the resin extensively with DMF and DCM to prepare for the next cycle.

-

-

Final Cleavage:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

This is typically performed using a strong acid like liquid hydrogen fluoride (HF).[14][17] This step requires specialized, HF-resistant equipment.

-

A "cleavage cocktail" containing scavengers like anisole, thioanisole, or ethanedithiol (EDT) is used to prevent side reactions.[11][14]

-

The crude peptide is then precipitated with cold diethyl ether, collected, and dried.[11]

-

Causality Behind Experimental Choices: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more dominant in modern SPPS due to its milder, base-labile deprotection conditions, the Boc strategy retains significant advantages in specific scenarios.[][][18]

-

Handling Aggregation: For sequences rich in hydrophobic amino acids that are prone to aggregation, the Boc approach can be superior. The strong acid treatment at each deprotection step helps to disrupt secondary structures and maintain good solvation of the growing peptide chain.[][18]

-

Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts, which can be a significant factor in large-scale synthesis for drug development.[][]

-

Compatibility: The Boc strategy is more compatible with base-sensitive protecting groups, whereas the Fmoc strategy is better suited for acid-labile groups.[]

Core Application II: Building Blocks for Small Molecules and Peptidomimetics

The utility of Boc-protected amino acids extends far beyond linear peptide synthesis. They are invaluable chiral building blocks for the synthesis of complex small molecules and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[4][19]

Synthesis of a Drug Intermediate: The Case of Daridorexant

A practical example is found in the synthesis of Daridorexant, an approved drug for insomnia. The synthesis utilizes (S)-2-methylpyrrolidine-2-carboxylic acid as a starting material. A key initial step is the protection of the amino group with a Boc group. This is achieved by reacting the amino acid with Boc anhydride in the presence of a base.[20] This protection is critical as it prevents the highly reactive amine from interfering with subsequent condensation and cyclization reactions required to build the complex heterocyclic core of the drug molecule.[20] Only after the core structure is assembled is the Boc group removed with hydrochloric acid to liberate the amine for the final coupling step.[20]

Creating Peptidomimetics and Prodrugs

Boc-protected amino acids are also instrumental in creating peptidomimetics. For instance, they can be used on a solid support to synthesize complex scaffolds like pyrrolizidinone amino acids, which serve as rigid dipeptide mimics.[19][21] Furthermore, Boc protection is used to create stable prodrugs. By coupling a Boc-protected amino acid like proline to a monoamine neurotransmitter such as serotonin or dopamine, the resulting molecule shows increased stability against enzymatic degradation in blood plasma.[22] This strategy can enhance the delivery and therapeutic window of the active molecule.[22]

Core Application III: Solution-Phase Synthesis and Library Development

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of shorter peptides or fragments.[23][24] The Boc group is a workhorse in this domain as well. The synthesis follows a similar cyclical process of coupling and deprotection in solution, with purification of the intermediate product required after each step.[24]

Protocol: Solution-Phase Boc Deprotection

-

Dissolution: Dissolve the Boc-protected peptide in a suitable solvent like DCM.

-

Acid Treatment: Add an equal volume of TFA to create a 50% TFA/DCM solution.[24]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring completion by a technique like Thin-Layer Chromatography (TLC).[24]

-

Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting peptide-TFA salt can then be neutralized and used in the next coupling step.[24]

Small Molecule Library Synthesis

Boc-protected amino acids are key reagents in combinatorial chemistry for the generation of small molecule libraries used in high-throughput screening. For example, in the synthesis of a diketopiperazine library, a set of N-Boc amino acids can be coupled to resin-bound N-alkyl amino acids. Following the coupling, the Boc group is removed with TFA, which also cleaves the molecule from the resin. The liberated dipeptide acid then undergoes a heat-induced intramolecular cyclization to form the desired diketopiperazine scaffold.[25] This approach allows for the rapid generation of thousands of related compounds for biological evaluation.[25]

Troubleshooting and Overcoming Challenges

Even with well-established protocols, challenges can arise. A proactive understanding of potential side reactions is crucial for success.

| Issue | Symptom | Causality & Field-Proven Solution |